![molecular formula C24H24N4OS B2525672 2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242866-23-4](/img/structure/B2525672.png)

2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

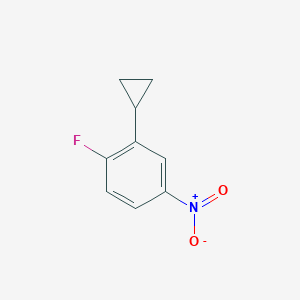

The compound "2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a synthetic molecule that likely exhibits pharmacological properties due to its structural features. The presence of a benzylpiperazine moiety and a thienopyrimidinone core suggests potential activity at biological receptors or enzymes. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible properties of the compound .

Synthesis Analysis

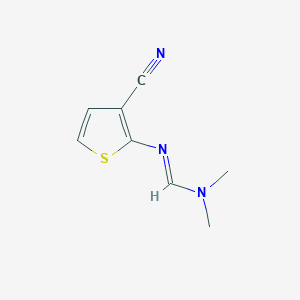

The synthesis of related pyrimidine derivatives has been explored in the context of developing new pharmaceutical agents. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines was performed to study the relationship between structural modifications and anti-inflammatory properties . Similarly, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . These studies indicate that the synthesis of such compounds involves multi-step reactions, including the functionalization of side chains and the introduction of various substituents to achieve the desired biological activity.

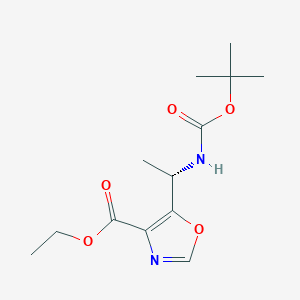

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been characterized using various analytical techniques. For example, the crystal structure and DFT studies of a pyrimidin-2-amine derivative revealed the importance of intramolecular hydrogen bonding and the formation of supramolecular chains in the solid state . These structural features can significantly influence the biological activity and pharmacokinetic properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is influenced by the substituents present on the core structure. The docking studies and biological evaluation of benzo[b]thiophen derivatives on 5-HT1A serotonin receptors showed that the arylpiperazine moiety and ring substitutions play a crucial role in binding affinity . This suggests that the compound may also undergo specific chemical interactions with biological targets, which could be explored through similar docking and reactivity studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The DFT studies provide insights into the charge distribution, site of chemical reactivity, and thermodynamic properties at different temperatures . These properties are essential for understanding the compound's behavior in biological systems and can help predict solubility, stability, and overall drug-likeness.

Applications De Recherche Scientifique

Antibacterial and Antitumor Properties

Compounds structurally similar to 2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and researched extensively for their antibacterial and antitumor properties. For instance, derivatives of thieno[3,2-d]pyrimidin have demonstrated significant antibacterial activity against a range of bacterial strains including Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. The chemical structures of these compounds were meticulously verified through spectral analysis (Giri et al., 2017). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed considerable antitumor activity, comparable to the standard drug doxorubicin, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Synthesis and Biological Activity

The synthesis processes for compounds related to 2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one often involve microwave-assisted synthesis, which has shown to be an efficient method for obtaining compounds with potential medicinal applications. For example, benzyl piperazine combined with pyrimidine and isoindolinedione under microwave irradiation resulted in new compounds that exhibited promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Moreover, a study on the synthesis of novel spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones demonstrated their potential as anti-proliferative agents against cancer cell lines, suggesting that modifications in the thieno[3,2-d]pyrimidine structure could lead to significant biological activity (Ismail et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Thieno[3,2-d]pyrimidine derivatives are also explored for their antimicrobial and anti-inflammatory properties. Research has shown that compounds with this structure exhibit remarkable activity against fungi, bacteria, and inflammation. For example, a study introduced a series of thieno[2,3-d]pyrimidine heterocyclic compounds that were tested and displayed significant antimicrobial and anti-inflammatory activities (Tolba et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as thieno[3,2-d]pyrimidine derivatives, have been found to inhibit phosphatidylinositol-3-kinase (pi3k) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

It can be inferred from similar compounds that it may act as an inhibitor of its target, potentially disrupting the pi3k/akt signaling pathway .

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway, given the known targets of similar compounds . This pathway plays a crucial role in regulating cell cycle and promoting cell survival, and its deregulation is often associated with cancer .

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that this compound may also be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

By inhibiting the pi3k/akt signaling pathway, it could potentially disrupt cell proliferation and survival, thereby exerting anti-cancer effects .

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-17-6-5-9-19(14-17)20-16-30-22-21(20)25-24(26-23(22)29)28-12-10-27(11-13-28)15-18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOJICXKUWDJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)

![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)

![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)

![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)

![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)